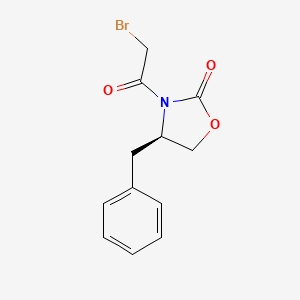

2-Oxazolidinone, 3-(bromoacetyl)-4-(phenylmethyl)-, (4R)-

Description

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂BrNO₃ |

| Molecular Weight | 298.14 g/mol |

| CAS Number | 110905-24-3 |

| Chiral Centers | 1 (C4, R-configuration) |

X-ray diffraction studies of analogous oxazolidinones reveal bond lengths of 1.34 Å for the N–C2 carbonyl and 1.47 Å for the C4–N bond, consistent with partial double-bond character in the oxazolidinone ring. The C4 chirality creates two distinct diastereotopic environments for the benzyl group’s methylene protons, observable in split signals in ¹H NMR spectra.

Properties

IUPAC Name |

(4R)-4-benzyl-3-(2-bromoacetyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3/c13-7-11(15)14-10(8-17-12(14)16)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZQCCUDZHVFMO-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)CBr)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(C(=O)O1)C(=O)CBr)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinone, 3-(bromoacetyl)-4-(phenylmethyl)-, (4R)- typically involves the following steps:

Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

Introduction of the Bromoacetyl Group: The bromoacetyl group can be introduced via the reaction of the oxazolidinone with bromoacetyl chloride in the presence of a base such as triethylamine.

Addition of the Phenylmethyl Group: The phenylmethyl group can be added through a nucleophilic substitution reaction using benzyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Core Reactivity Profile

The bromoacetyl group at position 3 and the oxazolidinone ring enable three primary reaction pathways:

-

Nucleophilic substitution (Br as leaving group).

-

Aldol-like additions (via enolate intermediates).

-

Phosphonate derivatization (for olefination reactions).

The (4R)-benzyl group directs stereochemical outcomes in asymmetric processes.

Alkylation via Nucleophilic Substitution

The bromoacetyl moiety undergoes substitution with nucleophiles (e.g., phosphonates, amines):

Example : Reaction with diethyl phosphite under basic conditions yields a phosphonate intermediate, enabling subsequent olefination to form α,β-unsaturated ketones .

Stereoselective Aldol Additions

The oxazolidinone chiral auxiliary directs enolate geometry for asymmetric aldol reactions:

| Substrate | Conditions | Stereochemical Outcome | Yield | Reference |

|---|---|---|---|---|

| Methyl 3-oxohept-2-enoate | LiCl/DIPEA, THF | (R,E)-configured enone | 58% | |

| 4-Oxopentanal | TEMPO/TCCIA | α-Acyloxyaldehyde derivative | 62% |

Mechanistic Insight : The bulky benzyl group at C4 shields one face of the enolate, favoring syn-addition with electrophiles .

Phosphonate Formation for Olefination

The bromoacetyl group is converted into a phosphonate for use in C–C bond-forming reactions:

Synthesis Protocol :

-

Phosphorylation : React with diethyl phosphite under anhydrous conditions.

-

Olefination : Treat with aldehydes (e.g., 4-oxopentanal) to generate α,β-unsaturated ketones .

Application : Central to constructing conjugated dienones in natural product synthesis (e.g., kinamycin F) .

Comparative Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| LiCl/DIPEA-mediated aldol | High stereoselectivity | Requires low temperatures (-78°C) |

| TEMPO oxidation | Mild conditions, broad substrate scope | Moderate yields (~60%) |

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

One of the prominent applications of 2-oxazolidinone derivatives is in the development of antibacterial agents. These compounds have shown efficacy against a range of Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves the inhibition of protein synthesis by preventing the formation of the ribosomal initiation complex, which is crucial for bacterial growth and survival .

Case Study: Linezolid

Linezolid is a well-known oxazolidinone antibiotic that has been extensively studied for its effectiveness against multidrug-resistant pathogens. Research indicates that derivatives of 2-oxazolidinones can be designed to enhance their antibacterial potency and spectrum of activity . For instance, modifications to the bromoacetyl and phenylmethyl groups can lead to improved binding affinities to bacterial ribosomes.

Organic Synthesis

Chiral Auxiliaries in Asymmetric Synthesis

2-Oxazolidinones serve as valuable chiral auxiliaries in asymmetric synthesis. Their ability to induce stereoselectivity makes them instrumental in the production of enantiomerically pure compounds. This is particularly relevant in pharmaceuticals where chirality can significantly influence drug efficacy and safety.

Synthetic Routes

The synthesis of 3-(bromoacetyl)-4-(phenylmethyl)-, (4R)- often involves several reaction steps, including:

- Formation of the oxazolidinone ring: Typically achieved through cyclization reactions involving amino acids or their derivatives.

- Bromination: The introduction of bromine at specific positions can enhance biological activity.

- Acetylation: The bromoacetyl group is critical for the compound's reactivity and interaction with biological targets.

Antimicrobial Applications

Broad-Spectrum Antimicrobial Agents

Research has indicated that derivatives like 3-(bromoacetyl)-4-(phenylmethyl)-, (4R)- can exhibit broad-spectrum antimicrobial properties. This includes activity against both Gram-positive and Gram-negative bacteria, making these compounds potential candidates for new therapeutic agents .

Mechanism of Action

The antimicrobial activity is primarily attributed to the disruption of bacterial protein synthesis pathways. By targeting ribosomal functions, these compounds can effectively inhibit bacterial growth even in resistant strains .

Summary Table of Applications

| Application Area | Specific Uses | Mechanism/Notes |

|---|---|---|

| Medicinal Chemistry | Development of antibacterial agents | Inhibition of protein synthesis |

| Organic Synthesis | Chiral auxiliaries for asymmetric synthesis | Induces stereoselectivity in reactions |

| Antimicrobial Research | Broad-spectrum antimicrobial agents | Disruption of ribosomal function |

Mechanism of Action

The mechanism of action of 2-Oxazolidinone, 3-(bromoacetyl)-4-(phenylmethyl)-, (4R)- involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, inhibiting their activity. The phenylmethyl group enhances the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Key Observations:

Reactivity: The bromoacetyl group in the target compound confers higher electrophilicity compared to non-halogenated acyl groups (e.g., 4-pentenoyl in ), enabling nucleophilic substitutions in cross-coupling reactions .

Steric Effects : The benzyl group at C4 creates steric hindrance similar to the phenylmethyl group in and , but contrasts with smaller substituents like isopropyl in , which may reduce enantioselectivity in catalytic applications.

Stereochemical Influence : The R-configuration at C4 distinguishes the target compound from S-configured analogs like , which exhibit divergent stereochemical outcomes in asymmetric synthesis.

Biological Activity : Compounds with morpholinyl or fluorophenyl groups (e.g., ) are tailored for pharmacological targets (e.g., enzyme inhibition), whereas the bromoacetyl group in the target compound is more suited for synthetic chemistry.

Physicochemical Properties

- LogP: The bromoacetyl group increases hydrophobicity (LogP ~3.5) compared to the less halogenated pentenoyl derivative (LogP 2.7) .

- Polar Surface Area (PSA) : The target compound’s PSA (~46.6 Ų, similar to ) suggests moderate solubility in polar aprotic solvents, critical for reaction workups.

Biological Activity

2-Oxazolidinone derivatives, particularly those containing bromoacetyl and phenylmethyl substituents, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound 2-Oxazolidinone, 3-(bromoacetyl)-4-(phenylmethyl)-, (4R) is notable for its potential as an antibacterial agent and its role in cancer therapy. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : C12H12BrNO3

- CAS Number : 110905-24-3

- Linear Formula : C11H10BrNO3

The structure of the compound features a five-membered oxazolidinone ring, which is crucial for its biological activity. The presence of the bromoacetyl group enhances its reactivity and potential interactions with biological targets.

Antibacterial Properties

Research indicates that oxazolidinones exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action primarily involves inhibition of protein synthesis by binding to the 50S ribosomal subunit.

- Broad-Spectrum Activity : Effective against various pathogens including MRSA (Methicillin-resistant Staphylococcus aureus) and MRCNS (Methicillin-resistant coagulase-negative staphylococci) .

- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of oxazolidinones possess low MIC values against several bacterial strains, indicating strong antibacterial efficacy .

Anticancer Activity

Recent studies have explored the anticancer potential of oxazolidinone derivatives. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.

- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

- Mechanism : Induction of apoptosis through mitochondrial pathways, with increased levels of reactive oxygen species (ROS) leading to cell cycle arrest .

- IC50 Values : Specific derivatives have demonstrated IC50 values indicative of effective cytotoxicity against tumor cells while sparing non-tumorigenic cells.

Case Studies

-

Study on Antibacterial Efficacy :

- A study evaluated the antibacterial effects of various oxazolidinone derivatives, including our compound. Results showed significant inhibition of bacterial growth at concentrations as low as 0.5 µg/mL for MRSA strains.

- Table 1 summarizes the MIC values for selected bacterial strains.

Compound Bacterial Strain MIC (µg/mL) 2-Oxazolidinone MRSA 0.5 2-Oxazolidinone E. coli 1.0 Control (Linezolid) MRSA 0.25 -

Study on Anticancer Properties :

- In vitro assays demonstrated that the compound significantly reduced cell viability in MCF-7 and HeLa cells with IC50 values of 17.66 µM and 31.10 µM respectively.

- Table 2 presents the cytotoxicity results across different cell lines.

Cell Line IC50 (µM) Mechanism MCF-7 17.66 Apoptosis via ROS HeLa 31.10 Apoptosis via ROS MCF-10A >100 Non-cytotoxic

Q & A

Basic: What are the key synthetic steps for preparing (4R)-3-(bromoacetyl)-4-(phenylmethyl)-2-oxazolidinone, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves bromoacetylation of a preformed oxazolidinone scaffold. A common approach is:

Activation of the carboxylic acid : React 2-(bromoaryl)acetic acid with oxalyl chloride in dichloromethane (DCM) catalyzed by DMF (5 mol%) to form the acyl chloride intermediate .

Coupling to the oxazolidinone core : Introduce the bromoacetyl group to the 3-position of the oxazolidinone under anhydrous conditions. Maintain temperatures below 25°C to minimize side reactions.

Purification : Use column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the product.

Optimization Tips :

- Control stoichiometry (1.2 eq. acyl chloride per oxazolidinone) to avoid over-acylation.

- Use inert atmosphere (N₂/Ar) to prevent hydrolysis of the acyl chloride.

- Monitor reaction progress via TLC or LC-MS to terminate at completion.

Advanced: How can enantiomeric purity of the 4R configuration be rigorously confirmed?

Methodological Answer:

Combine multiple analytical techniques:

X-ray crystallography : Resolve absolute configuration by single-crystal diffraction (e.g., fluorinated oxazolidinone analogs in used this for structural validation) .

Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based) with UV detection to separate enantiomers.

Optical rotation : Compare specific rotation values with literature data for (4R)-configured oxazolidinones (e.g., lists optical activity for related compounds) .

Circular Dichroism (CD) : Analyze Cotton effects to correlate with known stereochemical trends.

Basic: What safety protocols are critical when handling bromoacetyl-functionalized oxazolidinones?

Methodological Answer:

Refer to GHS-compliant guidelines:

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis or purification.

Spill Management : Absorb spills with inert materials (e.g., sand) and avoid environmental release .

Storage : Keep sealed in a dry, cool place away from ignition sources.

Advanced: How can researchers resolve contradictions in NMR data when diastereomeric byproducts form during synthesis?

Methodological Answer:

2D NMR Analysis : Perform ¹H-¹³C HSQC and NOESY to distinguish diastereomers via spatial correlations (e.g., used X-ray to validate NMR assignments) .

Dynamic HPLC : Employ temperature-controlled HPLC to separate isomers with subtle retention time differences.

Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for proposed structures.

Isolate Byproducts : Scale up the reaction to isolate sufficient quantities for individual characterization.

Advanced: What strategies prevent undesired ring-opening reactions during bromoacetyl functionalization?

Methodological Answer:

Protecting Groups : Temporarily protect the oxazolidinone’s carbonyl or nitrogen with silyl (TMS) or Boc groups during bromoacetylation.

Low-Temperature Conditions : Conduct reactions at 0–10°C to reduce nucleophilic attack on the oxazolidinone ring (e.g., used room temperature but noted rapid acylation) .

Solvent Choice : Use aprotic solvents (e.g., DCM, THF) to avoid protonating the oxazolidinone oxygen, which can weaken the ring structure.

Advanced: How does the bromoacetyl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

Electrophilicity : The electron-withdrawing bromine enhances the electrophilicity of the acetyl carbonyl, facilitating nucleophilic attack (e.g., phenacyl bromides in showed similar reactivity) .

Leaving Group Ability : Bromine acts as a superior leaving group compared to chlorine, enabling smoother displacement in SN₂ reactions.

Steric Effects : The phenylmethyl group at the 4-position may hinder nucleophile access, requiring polar solvents (e.g., DMF) to improve reaction kinetics.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

¹H/¹³C NMR : Identify protons on the phenylmethyl (δ 2.5–3.5 ppm) and bromoacetyl (δ 3.8–4.2 ppm) groups. Use DEPT-135 to distinguish CH₃/CH₂/CH groups.

IR Spectroscopy : Confirm carbonyl stretches (oxazolidinone C=O at ~1750 cm⁻¹; bromoacetyl C=O at ~1700 cm⁻¹).

High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., reported quantitative yields via MS) .

Advanced: Can this compound serve as a chiral auxiliary in asymmetric synthesis?

Methodological Answer:

Yes, the (4R)-configuration and rigid oxazolidinone scaffold make it suitable for asymmetric induction:

Acylation Strategy : Couple substrates to the bromoacetyl group, leveraging the oxazolidinone’s stereochemistry to control face-selective reactions (e.g., demonstrated fluororous oxazolidinones as auxiliaries) .

Cleavage Conditions : Use LiOH/THF/H₂O or enzymatic hydrolysis to release the chiral product without racemization.

Basic: How should researchers address batch-to-batch variability in melting point data?

Methodological Answer:

Recrystallization : Purify via slow cooling in ethyl acetate/hexane to ensure consistent crystal packing.

DSC Analysis : Use differential scanning calorimetry to detect polymorphic forms or impurities affecting melting points.

Document Solvent History : Trace residual solvents (e.g., DMF) via GC-MS, as they can lower observed melting points.

Advanced: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Methodological Answer:

Acidic Conditions : The oxazolidinone ring is prone to acid-catalyzed hydrolysis via protonation of the carbonyl oxygen, leading to ring-opening (observe via ¹H NMR peak disappearance at δ 4.5–5.0 ppm).

Basic Conditions : Base deprotonates the bromoacetyl α-hydrogen, triggering elimination or nucleophilic substitution (monitor by TLC for degradation products).

Stabilization Strategies : Use buffered solutions (pH 6–8) during reactions to minimize decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.